

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Salutaridinol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Salutaridinol*

Cat. No.: *B1235100*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biochemical significance of **Salutaridinol**, a key intermediate in the biosynthesis of morphine and other related alkaloids in the opium poppy, *Papaver somniferum*.

Chemical Structure

Salutaridinol is a modified benzyltetrahydroisoquinoline alkaloid.^[1] Its core structure is a complex, polycyclic system fundamental to the morphinan class of alkaloids.

- Chemical Formula: $C_{19}H_{23}NO_4$ ^[1]
- Systematic IUPAC Name: 3,6-Dimethoxy-17-methyl-5,6,8,14-tetrahydromorphinan-4,7 α -diol^[1]
- Molecular Mass: $329.396 \text{ g}\cdot\text{mol}^{-1}$ ^[1]

The molecule features a tetracyclic morphinan skeleton with hydroxyl and methoxy functional groups that are critical for its subsequent enzymatic transformations.

Stereochemistry

The biological activity and metabolic fate of **Salutaridinol** are dictated by its precise three-dimensional arrangement. The reduction of its precursor, salutaridine, is a highly controlled

stereospecific process.

- **Key Stereocenter:** The most critical chiral center for its role in morphine biosynthesis is at the C-7 position. The enzyme salutaridine:NADPH 7-oxidoreductase (SalR) catalyzes the stereospecific reduction of the C-7 keto group of salutaridine.[\[1\]](#)
- **Absolute Configuration:** This enzymatic reduction exclusively forms the (7S)-hydroxyl group, yielding (7S)-**salutaridinol**.[\[2\]](#) This specific configuration is essential for the subsequent enzymatic step, as the enzyme **salutaridinol** 7-O-acetyltransferase (SalAT) does not accept the epimer as a substrate. The full stereochemical descriptor based on its InChI string is /t13-,14+,19+/m1/s1.[\[1\]](#) Only the (7S)-**salutaridinol** isomer is biologically active and proceeds down the pathway to produce thebaine, and subsequently morphine.[\[2\]](#)

Quantitative Data

The following table summarizes key quantitative parameters associated with **Salutaridinol** and the enzymes responsible for its conversion. While specific ^1H -NMR, ^{13}C -NMR, and optical rotation data for **Salutaridinol** are not readily available in public literature, extensive characterization of the related biosynthetic enzymes has been performed.

Parameter	Value	Reference
Molecular Properties of Salutaridinol		
Molecular Formula	C ₁₉ H ₂₃ NO ₄	[1]
Molar Mass	329.396 g·mol ⁻¹	[1]
Salutaridine Reductase (SalR) Activity		
Apparent K _m (Salutaridine)	23 μM	[2]
Apparent K _m (NADPH)	125 μM	[2]
pH Optimum (Forward Reaction)	6.0 - 6.5	[2]
pH Optimum (Reverse Reaction)	9.0 - 9.5	[2]
Salutaridinol 7-O-acetyltransferase (SalAT) Activity		
Apparent K _m (Salutaridinol)	7-9 μM	[3][4][5]
Apparent K _m (Acetyl-CoA)	46-54 μM	[3][4][5]
V _{max}	25 pmol/sec/mg	[5]
pH Optimum	6.0 - 9.0	[3]
Temperature Optimum	47 °C	[3][5]

Biochemical Pathway

Salutaridinol is a pivotal intermediate in the biosynthetic pathway from (R)-reticuline to morphine. Its formation and subsequent conversion are key steps that lead to the formation of the pentacyclic morphinan ring system.[1]



[Click to download full resolution via product page](#)

Caption: Biosynthetic pathway from (R)-Reticuline to Thebaine, highlighting **Salutaridinol**.

Experimental Protocols

Detailed protocols for the enzymatic synthesis and analysis of **Salutaridinol** are provided below, based on established methodologies for the characterization of its biosynthetic enzymes.

This protocol describes the in-vitro synthesis of (7S)-**salutaridinol** from salutaridine using purified recombinant Salutaridine Reductase (SalR).

Materials:

- Purified, active SalR enzyme
- Salutaridine (substrate)
- NADPH (cofactor)
- Potassium phosphate buffer (150 mM, pH 6.0)
- Reaction tubes
- Incubator or water bath at 30°C
- HPLC for analysis

Procedure:

- Prepare the reaction mixture in a total volume of 200 μ L.
- To the reaction tube, add 150 mM potassium phosphate buffer (pH 6.0).

- Add NADPH to a final concentration of 500 μ M (100 nmol).
- Add purified SalR enzyme to the mixture. The optimal amount should be determined empirically based on enzyme activity.
- Pre-incubate the mixture at 30°C for 5 minutes to equilibrate the temperature.
- Initiate the enzyme reaction by adding salutaridine to a final concentration of 100 μ M (20 nmol).^[5]
- Incubate the reaction at 30°C for a defined period (e.g., 1-10 minutes). The reaction time may need optimization.^[5]
- Stop the reaction by adding an equal volume of methanol or by heat inactivation.
- Centrifuge the sample to pellet the denatured protein.
- Analyze the supernatant for the presence of **salutaridinol** using reverse-phase HPLC, monitoring at an appropriate wavelength (e.g., 280 nm).

This protocol outlines the purification of His-tagged SalR, which can then be used for enzymatic synthesis or activity assays.^[2]

Materials:

- E. coli cell pellet expressing His-tagged SalR
- Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
- Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole)
- Elution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole)
- Cobalt-affinity chromatography resin (e.g., Talon resin)
- Size-exclusion chromatography (gel filtration) column
- SDS-PAGE analysis equipment

Procedure:

- Cell Lysis: Resuspend the E. coli cell pellet in ice-cold Lysis Buffer. Lyse the cells using sonication or a French press. Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet cell debris.
- Affinity Chromatography: Load the cleared lysate onto a pre-equilibrated cobalt-affinity column.^[2]
- Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.
- Elute the His-tagged SalR protein using Elution Buffer. Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.
- Size-Exclusion Chromatography (Optional): For higher purity, pool the fractions containing SalR and concentrate them. Load the concentrated protein onto a size-exclusion chromatography column pre-equilibrated with a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl).^[2] This step separates the protein by size and removes aggregates.
- Purity Analysis and Storage: Analyze the final purified fractions by SDS-PAGE to confirm purity.^[5] Pool the pure fractions, concentrate as needed, and store at -80°C for long-term use.

This protocol measures the conversion of **Salutaridinol** to its acetylated product, which can be used to characterize SalAT enzyme kinetics.

Materials:

- Purified SalAT enzyme
- (7S)-**Salutaridinol** (substrate)
- Acetyl-Coenzyme A (co-substrate)
- Buffer (e.g., Tris-HCl or Potassium Phosphate, pH 7.5)
- Incubator or water bath at 37-47°C

- HPLC or TLC for product analysis

Procedure:

- Set up a reaction mixture containing buffer, SalAT enzyme, and **Salutaridinol**.
- Pre-incubate the mixture at the optimal temperature (47°C).[3]
- Initiate the reaction by adding Acetyl-CoA.
- Incubate for a specific time, ensuring the reaction remains in the linear range.
- Stop the reaction (e.g., by adding an organic solvent or acid).
- Analyze the formation of **salutaridinol**-7-O-acetate. This can be done by monitoring the depletion of substrates or the appearance of the product via HPLC.[6] Alternatively, if using radiolabeled substrates like [³H]**salutaridinol**, product formation can be quantified using TLC followed by radiochromatography scanning.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Salutaridinol - Wikipedia [en.wikipedia.org]
2. Purification and characterization of salutaridine:NADPH 7-oxidoreductase from Papaver somniferum [agris.fao.org]
3. Acetyl coenzyme A:salutaridinol-7-O-acetyltransferase from papaver somniferum plant cell cultures. The enzyme catalyzing the formation of thebaine in morphine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
4. Molecular characterization of the salutaridinol 7-O-acetyltransferase involved in morphine biosynthesis in opium poppy Papaver somniferum - PubMed [pubmed.ncbi.nlm.nih.gov]
5. uniprot.org [uniprot.org]
6. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Salutaridinol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1235100#chemical-structure-and-stereochemistry-of-salutaridinol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com